

Molecular weight and formula of piperidin-3-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Piperidin-3-one**

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An In-Depth Technical Guide to **Piperidin-3-one**

For researchers, scientists, and professionals in drug development, **piperidin-3-one** and its derivatives are valuable heterocyclic building blocks. Their utility stems from their presence in a wide array of biologically active molecules and natural products. This guide provides a comprehensive overview of the core physicochemical properties of **piperidin-3-one**, detailed experimental protocols for the synthesis of a key derivative, and standard analytical procedures for its characterization.

Core Physicochemical and Structural Data

Piperidin-3-one is a heterocyclic compound featuring a piperidine ring with a ketone functional group at the 3-position. It is often handled in its more stable hydrochloride salt form or with the amine protected, commonly by a tert-butyloxycarbonyl (Boc) group, to facilitate its use in organic synthesis. The fundamental properties of **piperidin-3-one** and its common derivatives are summarized below.

Property	Piperidin-3-one	Piperidin-3-one Hydrochloride	N-Boc-3-piperidone
Molecular Formula	C ₅ H ₉ NO[1][2][3]	C ₅ H ₉ NO·HCl[4]	C ₁₀ H ₁₇ NO ₃ [5]
Molecular Weight	99.13 g/mol [1][2]	135.61 g/mol [4]	199.25 g/mol [5]
CAS Number	50717-82-3[1][2][3]	61644-00-6[4][6][7]	98977-36-7[5]
Appearance	-	Maple solid[4]	Colorless liquid[5]
Boiling Point	179.092 °C at 760 mmHg[1]	220 °C at 760 mmHg[8]	-
Melting Point	-	115-126 °C[4]	-
Density	1.001 g/cm ³ [1]	-	-
Storage Conditions	Keep in dark place, inert atmosphere, 2-8°C[3]	Store at 0-8 °C[4]	-

Experimental Protocols

The synthesis of **piperidin-3-one** derivatives is a crucial step for their incorporation into larger, more complex molecules. The following section details a common synthetic route for N-Boc-3-piperidone, a widely used intermediate.

Synthesis of N-Boc-3-piperidone from 3-Hydroxypyridine

This multi-step synthesis involves the reduction of 3-hydroxypyridine, protection of the resulting piperidine nitrogen with a Boc group, and subsequent oxidation to the ketone.

Step 1: Reduction of 3-Hydroxypyridine to 3-Hydroxypiperidine

- In a suitable reaction vessel, dissolve 3-hydroxypyridine in an alkaline solution.
- Cool the solution to a temperature between -5 °C and 100 °C.

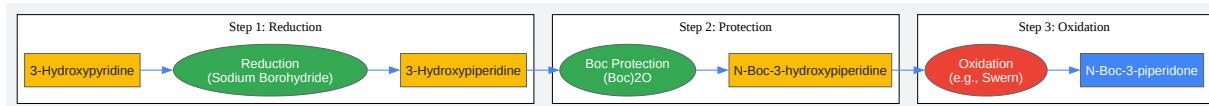
- Add sodium borohydride portion-wise to the solution over a period of 0.5 to 10 hours.
- Upon completion of the reaction (monitored by TLC or LC-MS), perform an aqueous work-up and extract the product with an organic solvent.
- Dry the combined organic layers and concentrate under reduced pressure to yield crude 3-hydroxypiperidine.[\[9\]](#)

Step 2: N-Boc Protection of 3-Hydroxypiperidine

- Dissolve the crude 3-hydroxypiperidine from the previous step in an organic solvent under alkaline conditions.
- Add di-tert-butyl dicarbonate (Boc_2O) to the reaction mixture.
- Allow the reaction to proceed for 30 minutes to 10 hours at a temperature between -10 °C and 50 °C.[\[9\]](#)
- After the reaction is complete, neutralize the mixture, extract the product, dry the organic phase, and concentrate to obtain N-Boc-3-hydroxypiperidine.[\[9\]](#)

Step 3: Oxidation to N-Boc-3-piperidone

- A common method for this oxidation is the Swern oxidation.
- In a reaction vessel under an inert atmosphere, combine dimethyl sulfoxide (DMSO) and oxalyl chloride in a suitable solvent at low temperature.
- Add a solution of N-Boc-3-hydroxypiperidine to the activated oxidant mixture.
- After the oxidation is complete, quench the reaction with an organic base, such as triethylamine.[\[10\]](#)
- Purify the resulting crude product, typically by column chromatography, to yield N-Boc-3-piperidone.[\[11\]](#)



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Synthetic pathway for N-Boc-3-piperidone.

Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of **piperidin-3-one** and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR and ¹³C NMR spectra are essential for structural elucidation. The proton NMR of N-Boc-3-piperidone, for instance, would show characteristic signals for the Boc protecting group (a singlet around 1.47 ppm integrating to 9 hydrogens) and various multiplets for the piperidine ring protons.[11]
- A typical procedure involves dissolving a small sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquiring the spectrum on a 300 MHz or higher field NMR spectrometer.

Mass Spectrometry (MS):

- Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.
- Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used. The compound is ionized (e.g., by electron impact or electrospray ionization), and the mass-to-charge ratio of the resulting ions is measured.

Infrared (IR) Spectroscopy:

- IR spectroscopy is useful for identifying key functional groups. For **piperidin-3-one**, a strong absorption band corresponding to the ketone (C=O) stretch would be expected around 1700-1725 cm^{-1} . The N-H stretch of the secondary amine would appear as a moderate absorption in the 3300-3500 cm^{-1} region.

Signaling Pathways and Applications in Drug Development

Piperidin-3-one is a versatile scaffold in medicinal chemistry. Its derivatives are integral components of various pharmaceuticals, including agents targeting neurological disorders.^[4] The ability to readily modify the piperidine ring and the ketone functionality allows for the synthesis of diverse libraries of compounds for screening and lead optimization in drug discovery programs. For example, the N-Boc protected derivative, N-Boc-3-piperidone, is a key intermediate in the synthesis of chiral compounds, such as (R)-N-Boc-3-aminopiperidine, which is used in the synthesis of linagliptin.^[11]

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- To cite this document: BenchChem. [Molecular weight and formula of piperidin-3-one]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1582230#molecular-weight-and-formula-of-piperidin-3-one\]](https://www.benchchem.com/product/b1582230#molecular-weight-and-formula-of-piperidin-3-one)

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